molecular formula C10H12ClNO2 B6281882 methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 198016-53-4

methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B6281882
CAS No.: 198016-53-4
M. Wt: 213.66 g/mol
InChI Key: FEJNUJIJMMGHMS-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel compounds with neuroprotective and antioxidant properties . The 2,3-dihydroindole (indoline) scaffold is a core structural motif in the synthesis of melatonin receptor ligands, which are studied for their potential to regulate circadian rhythms and for their antidepressant and hypotensive activities . Researchers utilize this compound as a versatile building block for the preparation of more complex, functionally diverse dihydroindole derivatives. Its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships crucial for developing new therapeutic agents . The compound serves as a key precursor in the synthesis of analogs targeting MT1 and MT2 melatonin receptor subtypes, helping to elucidate receptor binding requirements and intrinsic activity profiles . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

198016-53-4

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H

InChI Key

FEJNUJIJMMGHMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Azide Formation

Methyl 2-azidoacetate is condensed with substituted benzaldehydes in refluxing ethanol, catalyzed by piperidine, to yield methyl 2-azidocinnamate derivatives. For example, condensation with 4-chlorobenzaldehyde produces methyl 2-azido-3-(4-chlorophenyl)acrylate in 85% yield. Optimal conditions require anhydrous solvents and strict temperature control (70–80°C) to prevent premature azide decomposition.

Thermolysis and Cyclization

The azide intermediate undergoes thermolytic cyclization at 160–180°C in high-boiling solvents like diphenyl ether, forming the indole-2-carboxylate core. For unsubstituted indole-2-carboxylates, this step achieves yields of 70–75%. Key challenges include regioselectivity, as electron-withdrawing substituents on the benzaldehyde may lead to 5- or 7-substituted indoles.

Table 1: Hemetsberger–Knittel Synthesis Optimization

ParameterOptimal ConditionYield (%)
SolventEthanol (anhydrous)85
Temperature (Condensation)75°C85
Temperature (Thermolysis)170°C72

Catalytic Hydrogenation of Indole-2-Carboxylates to Indoline Derivatives

The indole ring in methyl indole-2-carboxylate is reduced to indoline using catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol or ethanol is the most widely employed system, achieving full saturation within 4–6 hours at 25–50°C.

Hydrogenation Conditions and Byproduct Control

Complete reduction requires careful monitoring to avoid over-hydrogenation, which may degrade the ester moiety. In a representative procedure, 10% Pd/C (5 mol%) in methanol at 40°C under 2 atm H₂ converts methyl indole-2-carboxylate to methyl indoline-2-carboxylate in 92% yield. Catalyst filtration through Celite and solvent evaporation under reduced pressure yield the free base, which is subsequently converted to the hydrochloride salt.

Table 2: Catalytic Hydrogenation Parameters

Catalyst Loading (Pd/C)H₂ Pressure (atm)Time (h)Yield (%)
5 mol%2492
10 mol%3389

Tin-Mediated Hydrogenation and Hydrochloride Formation

An alternative method from patent literature employs stannous chloride (SnCl₂) and dry hydrogen chloride gas to simultaneously reduce the indole ring and form the hydrochloride salt. This one-pot approach eliminates the need for specialized hydrogenation equipment.

Reaction Mechanism and Tin Complex Isolation

Indole-2-carboxylic acid or its methyl ester reacts with SnCl₂ and HCl gas in methanol at –10°C to 25°C, forming a tin chloride hydrochloride complex. For instance, methyl indole-2-carboxylate treated with SnCl₂ (1.2 equiv) and HCl gas in methanol for 12 hours yields the tin complex as a crystalline solid (mp 180–182°C) in 88% yield.

Hydrolysis and Salt Formation

The tin complex is dissolved in methanol and treated with aqueous NaOH (pH 11) to precipitate tin hydroxides. After filtration, the solution is acidified to pH 5 with concentrated HCl, precipitating methyl indoline-2-carboxylate hydrochloride in 80–85% yield.

Table 3: Tin-Mediated Process Metrics

StepConditionYield (%)
Tin complex formationSnCl₂, HCl, MeOH, 12 h88
Hydrochloride isolationNaOH (pH 11), HCl (pH 5)85

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Catalytic Hydrogenation : Higher yields (92%) and faster reaction times (4 h) make this method preferable for small-scale synthesis. However, it requires pressurized H₂ equipment.

  • Tin-Mediated Route : Suitable for large-scale production (85% yield) without specialized apparatus, but generates tin waste, complicating purification.

Cost and Practicality

SnCl₂ is cost-effective compared to Pd/C, but catalyst recycling in the hydrogenation route improves long-term economics. Environmental regulations may favor the tin-free catalytic method despite higher initial costs.

Hydrochloride Salt Crystallization and Characterization

The free base (methyl indoline-2-carboxylate) is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation is complete. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum (mp 195–197°C). Purity is confirmed via HPLC (>99%) and ¹H NMR (DMSO-d6: δ 3.76 ppm, singlet, COOCH₃; δ 4.32 ppm, triplet, CH₂ indoline) .

Chemical Reactions Analysis

Oxidation Reactions

The dihydroindole core undergoes oxidation to form aromatic indoles or 2-oxindoles, depending on reaction conditions:

  • Aromatization : Exposure to air or mild oxidizing agents (e.g., O₂ in solution) converts the dihydroindole ring to an aromatic indole structure. For example, compound 8m (a structurally analogous dihydroindole) was fully aromatized within 24 hours in deuterated chloroform .

  • Formation of 2-oxindoles : Stronger oxidants like meta-chloroperbenzoic acid (mCPBA) oxidize the pyrrolidine ring to a ketone, yielding 2-oxindole derivatives. Compound 10a (3,3-dimethyl-2,3-dihydroindole) oxidized to 3,3-dimethyl-2-oxindole under these conditions .

Key Data:

SubstrateOxidizing AgentProductYield (%)Reference
3,3-Dimethyl dihydroindolemCPBA3,3-Dimethyl-2-oxindole85
Dihydroindole 8m Air (O₂)Aromatic indoleQuantitative

Reduction Reactions

The compound participates in chemoselective reductions, particularly targeting functional groups while preserving the dihydroindole framework:

  • Nitrile reduction : Borane-tetrahydrofuran (BH₃·THF) selectively reduces nitrile groups to primary amines without affecting adjacent amide bonds. For example, a nitrile-containing dihydroindole derivative was reduced to its corresponding amine with 94% yield .

  • Boc-group reduction : Lithium borohydride (LiBH₄) reduces tert-butoxycarbonyl (Boc) protecting groups to methyl groups, enabling deprotection strategies in multi-step syntheses .

Key Data:

SubstrateReducing AgentProductYield (%)Reference
Nitrile-dihydroindoleBH₃·THFAmine derivative94
Boc-protected dihydroindoleLiBH₄Deprotected methyl derivative78

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole ring’s 5- and 7-positions due to π-electron density distribution:

  • Amide coupling : Carbodiimide reagents (e.g., EDC·HCl) facilitate condensation reactions between the carboxylate ester and amines. For instance, a similar dihydroindole derivative reacted with 2,3-dihydro-1H-inden-4-amine to form an amide bond in 72% yield .

Key Data:

Reagent SystemSubstrateProductYield (%)Reference
EDC·HCl, HOBt, DMFCarboxylate ester + amineAmide derivative72

Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Hydrochloric acid (HCl) cleaves the ester to yield 2,3-dihydro-1H-indole-2-carboxylic acid.

  • Basic hydrolysis : Sodium hydroxide (NaOH) produces the corresponding carboxylate salt, which can be protonated to the free acid.

Chemoselective Functionalization

The compound’s reactivity allows selective modification of specific functional groups:

  • Ester vs. amine selectivity : The methyl ester remains stable during nitrile reductions, enabling sequential functionalization .

  • Ring-opening reactions : Strong nucleophiles (e.g., Grignard reagents) can open the dihydroindole ring, though this is less common due to steric hindrance.

Stability Considerations

  • Oxidative sensitivity : Solutions of dihydroindoles gradually oxidize to aromatic indoles unless stored under inert atmospheres .

  • pH-dependent degradation : The hydrochloride salt stabilizes the compound in acidic conditions but may hydrolyze in neutral or alkaline environments.

Scientific Research Applications

Chemical Research Applications

Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Key Reactions:

  • Oxidation: Can be oxidized to yield indole derivatives.
  • Reduction: Reduction reactions can lead to different hydrogenated forms.
  • Substitution: Electrophilic substitution at the indole ring allows for the introduction of diverse functional groups.

Table 1: Common Reactions and Conditions

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganate, Chromium trioxideOxo derivatives
ReductionLithium aluminum hydride, Sodium borohydrideDihydroindole derivatives
SubstitutionHalogens (e.g., Bromine), Nitrating agentsSubstituted indoles

Biological Applications

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. Its structural features allow it to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antibacterial properties against several pathogens.

Table 2: Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus250
Escherichia coli500
Klebsiella pneumoniae400

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Pharmaceutical Development

This compound is explored as a precursor in synthesizing pharmaceuticals targeting neurological disorders. Its derivatives are being studied for their efficacy in treating conditions such as schizophrenia and anxiety disorders.

Case Study: Neuroprotective Properties
A study demonstrated that derivatives of this compound exhibit neuroprotective effects, potentially through antioxidant mechanisms. The synthesis of new compounds from this base has shown promise in developing treatments for neurodegenerative diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector:

  • Dyes and Pigments: It is involved in synthesizing colorants used in various applications.
  • Material Science: The compound's unique properties are being studied for creating novel materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the biological activity being studied, but common targets include enzymes, receptors, and DNA.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Limited aqueous solubility due to the hydrophobic indoline core and hydrochloride salt formation.
  • Storage : Recommended at -20°C for long-term stability .
  • Synthesis : Typically prepared via esterification of indoline-2-carboxylic acid followed by chiral resolution or stereoselective synthesis .

This compound is primarily used in research as a precursor for bioactive molecules, leveraging its rigid bicyclic structure and modifiable ester group .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Methyl 2,3-Dihydro-1H-Indole-2-Carboxylate Hydrochloride and Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number
Methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride Indoline 2-COOCH₃, HCl salt 213.66 96056-64-3
Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride Indoline 4-CH₃, 2-COOCH₃, HCl salt 227.69 2059937-57-2
Methyl 1-methyl-β-carboline-3-carboxylate β-Carboline (pyrido[3,4-b]indole) 1-CH₃, 3-COOCH₃ 228.25 Not provided
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride Indene 2-NH₂, 2-COOCH₂CH₃, HCl salt 241.72 136834-79-2
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH₃, 2-COOH 209.63 16381-48-9

Key Observations :

  • Core Differences: The target compound’s indoline core (saturated) contrasts with β-carboline’s fused pyrido-indole system and indene’s non-nitrogenous bicyclic structure .
  • Substituent Effects : The 4-methyl derivative (CAS 2059937-57-2) shows how alkylation at the 4-position increases molecular weight without altering reactivity significantly .
  • Functional Groups : The hydrochloride salt enhances solubility in polar solvents compared to neutral analogues like 7-chloro-3-methylindole-2-carboxylic acid .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability
Methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride Not reported 380 (predicted) Organic solvents Stable at -20°C
Methyl 1-methyl-β-carboline-3-carboxylate >200 Not reported DMF, methanol Air-stable
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported Not reported Limited in water Hygroscopic

Key Observations :

  • The β-carboline derivative exhibits high thermal stability (mp >200°C), likely due to extended aromaticity .
  • The target compound’s predicted high boiling point (380°C) reflects strong intermolecular interactions from the hydrochloride salt .

Biological Activity

Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, drawing from various research studies and findings.

Structure and Properties

This compound is characterized by its indole structure, which is known for its pharmacological versatility. The compound can undergo various chemical transformations, making it a valuable scaffold in drug design .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 2,3-dihydroindoles exhibit promising antiproliferative activity against several cancer cell lines. For instance, compounds derived from methyl 2,3-dihydro-1H-indole-2-carboxylate were tested on human mammary gland epithelial (MCF-10A) cells and showed significant viability at concentrations as high as 50 µM, indicating low cytotoxicity .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (nM)Reference
VaMCF-10A37
VbMCF-10A59
VcMCF-10A56
VdMCF-10A66

Neuroprotective Effects

The neuroprotective potential of methyl 2,3-dihydro-1H-indole-2-carboxylate has also been investigated. Research indicates that derivatives of this compound may possess antioxidant properties that could protect neural cells from oxidative stress. This is particularly relevant for developing treatments for neurodegenerative diseases .

Antiviral Activity

Indole derivatives, including this compound, have shown activity against HIV-1 integrase. Structural modifications to the indole core have enhanced the inhibitory effects against integrase strand transfer, with some derivatives achieving IC50 values as low as 0.13 μM . This suggests a promising avenue for antiviral drug development.

Table 2: Inhibitory Activity Against HIV-1 Integrase

CompoundIC50 (μM)Mechanism of Action
Compound 30.13Chelation of Mg²⁺ ions in active site
Compound 418.52Hydrophobic interaction with viral DNA
Compound 20a0.13Enhanced binding due to structural modifications

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antiproliferative Studies : A series of compounds derived from this indole structure were tested against various cancer cell lines, revealing significant antiproliferative effects with varying potencies based on structural modifications .
  • Neuroprotection : New derivatives synthesized from polyfunctional oxindoles demonstrated neuroprotective effects and antioxidant properties, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antiviral Properties : The antiviral efficacy against HIV was evaluated through molecular docking studies and biological assays, highlighting the importance of specific substituents on the indole ring for enhancing activity against integrase .

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